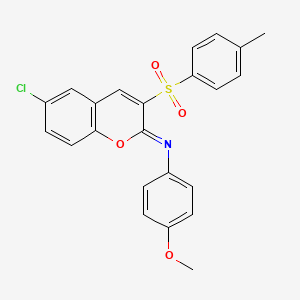![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/no-structure.png)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and pyrimidines, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds are fundamental for developing new therapeutic agents. For instance, the work by Lipson et al. (2006) focuses on synthesizing partially hydrogenated pyrazolo[3,4-b]quinolinones, showcasing the potential of heterocyclic compounds in drug discovery Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S. (2006).
Catalytic and Multicomponent Reactions
Catalytic and multicomponent reactions are powerful tools in organic synthesis, allowing for the efficient construction of complex molecules from simple precursors. Karamthulla et al. (2014) demonstrated the use of L-proline in catalyzing multicomponent reactions to synthesize 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, highlighting the efficiency and versatility of these methodologies in synthesizing heterocyclic compounds Karamthulla, S., Pal, S., Parvin, T., & Choudhury, L. H. (2014).
Antioxidant Activity
The evaluation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress, a factor in many diseases. Ismaili et al. (2008) researched new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties, demonstrating the potential therapeutic applications of these compounds Ismaili, L., Nadaradjane, A., Nicod, L., Guyon, C., Xicluna, A., Robert, J., & Refouvelet, B. (2008).
Electrochemical Properties
The study of electrochemical properties of heterocyclic compounds opens up applications in materials science, particularly in the development of organic electronics. Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers of quinoxalines, indicating the relevance of such compounds in creating advanced materials Beyazyildirim, S., Camurlu, P., Yilmaz, M. D., Güllü, M., & Toppare, L. (2006).
Organic Field-Effect Transistors (OFETs)
Compounds with high electron affinity, such as quinones, are of interest for n-type organic semiconductors. Mamada et al. (2010) synthesized benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives, showcasing their utility in OFETs due to their air stability and efficient charge-carrier injection Mamada, M., Kumaki, D., Nishida, J., Tokito, S., & Yamashita, Y. (2010).
properties
CAS RN |
537043-32-6 |
|---|---|
Product Name |
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione |
Molecular Formula |
C27H27N3O5S |
Molecular Weight |
505.59 |
IUPAC Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
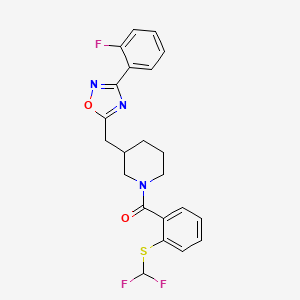
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
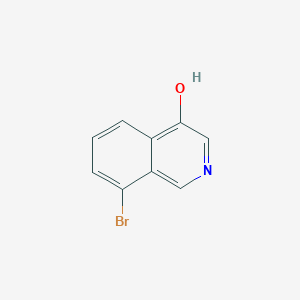
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
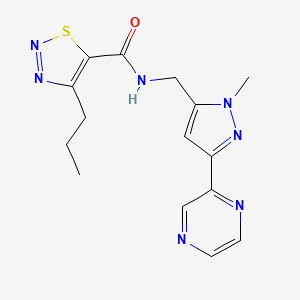
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
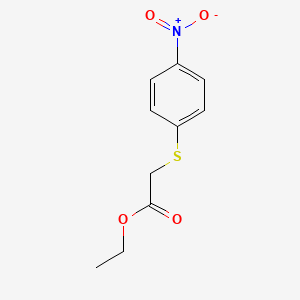
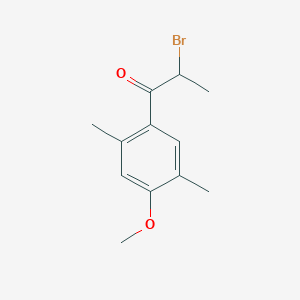
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
